5'MeOLeuPO3(Et) AZT
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Overview
Description
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine (5’MeOLeuPO3(Et) AZT) is a derivative of azidothymidine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS. This compound combines the properties of AZT with additional functional groups to enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves multiple steps, starting from thymidine. The process typically includes:
Protection of Hydroxyl Groups: The 5’ hydroxyl group of thymidine is protected using a p-methoxybenzoyl ester.
Azidation: The 3’ hydroxyl group is activated and substituted with an azido group (N3) through a Mitsunobu reaction.
Phosphorylation: The 5’ position is phosphorylated to introduce the phosphonate group.
Leucine Conjugation: Leucine is conjugated to the phosphonate group.
Esterification: The final step involves esterification with ethyl groups to form the ethyl ester.
Industrial Production Methods
Industrial production of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azidothymidine derivatives.
Hydrolysis: Formation of phosphonic acid and leucine derivatives.
Scientific Research Applications
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Investigated for its enhanced antiviral activity and reduced toxicity compared to AZT.
Mechanism of Action
The mechanism of action of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves its incorporation into viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. The additional functional groups enhance its stability and selectivity, reducing the likelihood of resistance development .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Another nucleoside analog with antiviral activity.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): Similar mechanism of action but different nucleoside base.
Uniqueness
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine is unique due to its enhanced stability and reduced toxicity. The additional functional groups improve its pharmacokinetic properties, making it a promising candidate for further development in antiviral therapy .
Properties
CAS No. |
133201-16-8 |
---|---|
Molecular Formula |
C19H31N6O8P |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-31-34(29,23-14(7-11(2)3)18(27)30-5)32-10-15-13(22-24-20)8-16(33-15)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14-,15+,16+,34?/m0/s1 |
InChI Key |
WNYNDJOOLKDZMN-LCMCJYAASA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](CC(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(NC(CC(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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